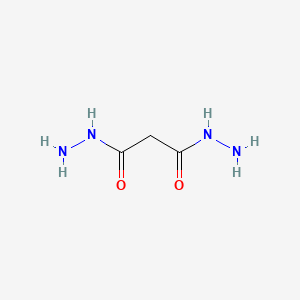

Malonic acid dihydrazide

Description

The exact mass of the compound Propanedioic acid, dihydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.76 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIKPHJLTVSQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191543 | |

| Record name | Malonic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-86-9 | |

| Record name | Malonic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyl dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic Acid Dihydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malonyl dihydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7G9U6NJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Malonic Acid Dihydrazide

For Researchers, Scientists, and Drug Development Professionals

Malonic acid dihydrazide (CAS No: 3815-86-9), also known as propanedioyl dihydrazide, is a versatile organic compound that serves as a crucial building block in a multitude of scientific and industrial applications.[1][2] Its unique structure, featuring two reactive hydrazide functional groups attached to a central methylene (B1212753) group, allows for its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][3][4] This guide provides a comprehensive overview of its synthesis and detailed characterization, presenting data in a clear, accessible format for laboratory professionals.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reaction of a dialkyl malonate, such as diethyl malonate, with an excess of hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent.[5][6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydrazine displaces the ethoxy groups of the diethyl malonate to form the dihydrazide.

Experimental Protocol

A detailed procedure for the synthesis is as follows:

-

Reaction Setup: To a stirred, hot solution of hydrazine hydrate (e.g., 61 mL, 80% solution, ~1002 mmol) in absolute ethanol (B145695) (100 mL), slowly add a solution of diethyl malonate (e.g., 38 mL, 40.05 g, 250.06 mmol) in absolute ethanol (100 mL) dropwise over a period of 2 hours.[5]

-

Reflux: Upon completion of the addition, the reaction mixture is refluxed in a water bath for a period of 4 to 10 hours.[5][6]

-

Isolation: After reflux, the mixture is cooled in an ice-water bath to precipitate the product.[5]

-

Purification: The resulting white solid is collected by filtration. The crude product is then washed sequentially with ethanol and diethyl ether to remove unreacted starting materials and byproducts.[5]

-

Drying: The purified white solid is dried in a desiccator over anhydrous calcium chloride to yield the final product.[5] A typical yield for this reaction is approximately 90%.[6]

Characterization Data

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Below are the key physical and spectroscopic data.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈N₄O₂ | [1][2] |

| Molecular Weight | 132.12 g/mol | [1][3][7] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 152-160 °C | [3][6] |

| CAS Number | 3815-86-9 | [1][8] |

| IUPAC Name | propanedihydrazide | [7][9] |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the molecule.

| Analysis Technique | Observed Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the methylene (-CH₂-) and amine (-NH, -NH₂) protons are expected. The spectrum is available from various sources. | [5][10] |

| IR Spectroscopy (KBr) | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and N-H bending (amide II) vibrations are observed. | [5] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 132, corresponding to the molecular weight. | [1][11] |

Applications and Logical Relationships

This compound's bifunctional nature makes it a valuable intermediate in various chemical syntheses. It serves as a precursor for creating more complex molecules with applications in diverse fields.

References

- 1. Malonic acid, dihydrazide [webbook.nist.gov]

- 2. CAS 3815-86-9: Malonic dihydrazide | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis and Assessment of Two Malonyl Dihydrazide Derivatives as Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Studies of New Complexes Synthesized by Chemical and Tribochemical Reactions Derived from this compound (L; MAD) with Cu2+ and Co2+ Salts [scirp.org]

- 7. Malonic acid, dihydrazide | C3H8N4O2 | CID 77433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Malonic dihydrazide | 3815-86-9 [amp.chemicalbook.com]

- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Malonic dihydrazide(3815-86-9) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

malonic acid dihydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid dihydrazide, a versatile organic compound, holds significant importance across various scientific disciplines, including medicinal chemistry, polymer science, and organic synthesis. Its unique chemical structure, characterized by a central methylene (B1212753) group flanked by two hydrazide functionalities, imparts a range of reactive properties that enable its use as a key building block for novel molecular architectures. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, supplemented with detailed experimental protocols and graphical representations to facilitate its application in research and development.

Chemical Properties and Structure

This compound, also known as propanedioic acid, dihydrazide, is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | Propanedioic acid, dihydrazide |

| Synonyms | Malonyl hydrazide, Malonhydrazide, Malonic dihydrazide[2][3] |

| CAS Number | 3815-86-9[2][3] |

| Chemical Formula | C₃H₈N₄O₂[2][3][4] |

| Molecular Weight | 132.12 g/mol [2][3] |

| SMILES | C(C(=O)NN)C(=O)NN[2] |

| InChI | InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9)[2][3] |

| InChIKey | PSIKPHJLTVSQFO-UHFFFAOYSA-N[2][3] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White to almost white crystalline powder[1][2] |

| Melting Point | 152-154 °C[2] |

| Boiling Point (Predicted) | 554.0 ± 33.0 °C[2] |

| Density (Predicted) | 1.358 ± 0.06 g/cm³[2] |

| pKa (Predicted) | 11.88 ± 0.35[2] |

| Solubility | Soluble in water and various organic solvents[4] |

| Storage | 2-8°C, protect from light[2] |

Molecular Structure

The structure of this compound features a flexible three-carbon backbone. The presence of two primary amine groups and two amide functionalities makes it a versatile building block in organic synthesis and a potent ligand in coordination chemistry. The molecule can exhibit keto-enol tautomerism, which can influence its reactivity and coordination behavior.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of a dialkyl malonate, typically diethyl malonate, with hydrazine (B178648) hydrate (B1144303).

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on commonly cited laboratory methods.[5][6]

Materials:

-

Diethyl malonate

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous calcium chloride

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or water bath

-

Stirring apparatus

-

Ice-water bath

-

Büchner funnel and flask

-

Desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl malonate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, slowly add hydrazine hydrate (2 equivalents) dropwise. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or water bath and maintain reflux for 4-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath to induce crystallization of the product.

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold ethanol and then with diethyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a desiccator over anhydrous calcium chloride to a constant weight.

Reactivity and Applications

This compound's rich functionality makes it a valuable precursor in various chemical transformations.

Key Reactions

-

Formation of Hydrazones: The primary amine groups readily react with aldehydes and ketones to form stable hydrazone linkages. This reaction is fundamental to its use in dynamic covalent chemistry and the synthesis of various heterocyclic compounds.

-

Coordination Chemistry: The nitrogen and oxygen atoms of the hydrazide moieties act as excellent donor sites for metal ions, making it a versatile ligand for the synthesis of coordination polymers and metal complexes with interesting magnetic and catalytic properties.[5][7]

-

Polymer Chemistry: As a bifunctional monomer, it is used in the preparation of polyamides and other polymers, often imparting improved thermal stability.[1]

Major Applications

Caption: Applications of this compound.

This compound serves as a critical intermediate in several industrial and research applications:

-

Pharmaceuticals: It is a key component in the synthesis of various pharmaceutical compounds, including potential anti-tuberculosis and anti-cancer agents.[1]

-

Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[1]

-

Polymer Industry: It is employed to create hydrazone linkages in polymers, which can enhance the properties of materials used in coatings and adhesives.[1]

-

Analytical Chemistry: It can be used as a reagent in certain analytical methods for the detection and quantification of specific compounds.[1]

Conclusion

This compound is a compound of considerable scientific interest due to its versatile chemical nature and broad range of applications. The information and protocols provided in this guide are intended to support researchers and professionals in leveraging the unique properties of this molecule for the advancement of their respective fields. Further exploration of its reactivity and the development of novel applications remain promising areas for future research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Malonic acid, dihydrazide [webbook.nist.gov]

- 4. Malonic acid, dihydrazide [webbook.nist.gov]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. The synthesis method of Malonic acid_Chemicalbook [m.chemicalbook.com]

- 7. WO2018089971A1 - Process for purification of malonic acid from fermentation broth - Google Patents [patents.google.com]

malonic acid dihydrazide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of malonic acid dihydrazide, a versatile compound with significant applications in pharmaceutical development, polymer chemistry, and organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, with a focus on its role as a precursor in the development of therapeutic agents.

Core Properties of this compound

This compound, also known as propanedioyl dihydrazide, is a white to off-white crystalline powder.[1] Its core chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₈N₄O₂ | [1][2][3][4] |

| Molecular Weight | 132.12 g/mol | [1][2][5] |

| Precise Molecular Weight | 132.1212 g/mol | [3][4] |

| CAS Number | 3815-86-9 | [2][3][4] |

| Melting Point | 156 - 160 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Synonyms | Malonohydrazide, Malonyl dihydrazide, Propanedioyl dihydrazide | [3][5][6] |

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale protocol involves the reaction of a malonic diethyl ester with hydrazine (B178648) hydrate (B1144303).[7] A continuous flow method has also been developed for larger-scale synthesis.[8]

This protocol details the synthesis of this compound via the reaction of malonic diethyl ester with hydrazine hydrate in ethanol (B145695).

Materials:

-

Malonic diethyl ester

-

Hydrazine hydrate (80%)

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous CaCl₂

Procedure:

-

Prepare a hot solution of excess hydrazine hydrate (61 mL, ~1002 mmol) in 100 mL of absolute ethanol.

-

Slowly add malonic diethyl ester (38 mL, 250.06 mmol) dropwise to the stirred hydrazine hydrate solution over 2 hours.

-

Reflux the reaction mixture in a water bath for 10 hours.

-

After reflux, cool the mixture in an ice-water bath to precipitate the product.

-

Filter the resulting white solid.

-

Wash the solid with ethanol and then with diethyl ether.

-

Dry the final product in a desiccator over anhydrous CaCl₂.

Expected Yield: 91%

Below is a workflow diagram illustrating the synthesis process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Malonic acid, dihydrazide [webbook.nist.gov]

- 4. Malonic acid, dihydrazide [webbook.nist.gov]

- 5. Malonic acid, dihydrazide (CAS 3815-86-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CAS 3815-86-9: Malonic dihydrazide | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. osti.gov [osti.gov]

A Technical Guide to the Solubility of Malonic Acid Dihydrazide for Researchers and Drug Development Professionals

Introduction

Malonic acid dihydrazide (CAS 3815-86-9), a derivative of malonic acid, is a versatile molecule with applications in organic synthesis, pharmaceuticals, and polymer chemistry. A thorough understanding of its solubility in various solvents is critical for its effective use in these fields, particularly in drug development where solubility directly impacts formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a general experimental protocol for solubility determination, and presents visual workflows to aid in research and development.

Solubility Profile of this compound

Key Solubility Observations:

-

High Polarity Solvents: this compound is soluble in water.[1] It is also readily soluble in highly polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

-

Lower Polarity Organic Solvents: It is reported to be very slightly soluble or has poor solubility in most common organic solvents.

The solubility in polar solvents can be attributed to the presence of two hydrazide functional groups (-CONHNH2), which can participate in hydrogen bonding with protic solvents like water and interact strongly with polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in various solvents have not been formally published. For the purpose of providing a comparative reference, the table below includes the known qualitative solubility of this compound and quantitative data for its parent compound, malonic acid. It is crucial to note that the solubility of malonic acid is not a direct substitute for that of its dihydrazide derivative but can offer some insight into the behavior of the core structure in different solvent environments.

| Solvent | This compound Solubility | Malonic Acid Solubility (at 20°C) |

| Water | Soluble[1] | 73.5 g/100 mL[2] |

| Dimethyl Sulfoxide (DMSO) | Easily Soluble | 20 mg/mL[3] |

| Dimethylformamide (DMF) | Easily Soluble | Data not available |

| Ethanol | Data not available | 57 g/100 mL (in absolute ethanol)[2] |

| Methanol | Data not available | ~1.1 mL required to dissolve 1g[2] |

| Common Organic Solvents | Very slightly soluble / Poorly soluble | Data varies depending on the specific solvent |

Note: The qualitative solubility of this compound is based on descriptive accounts in the literature. The quantitative data for malonic acid is provided for comparative purposes only and should not be used as a direct measure for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a compound like this compound using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution at a given temperature.[4][5][6]

Objective:

To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven for drying

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required can vary and may need to be determined empirically (e.g., 24-48 hours).

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the compound's melting/decomposition point.

-

Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dried solute)

-

Solubility is typically expressed as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent. To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to solubility determination and its implications.

Caption: Experimental workflow for determining solubility via the gravimetric method.

Caption: Logical relationship between solubility data and drug development outcomes.

References

Technical Guide: Malonic Acid Dihydrazide - Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Malonic Acid Dihydrazide

This compound, also known as propanedioyl dihydrazide, is a key chemical intermediate in various research and development sectors, including pharmaceutical synthesis and polymer chemistry. Its physical state at ambient temperature is a white to off-white or light yellow crystalline powder.[1][2][3]

Quantitative Data Summary

The melting point of this compound is a critical parameter for its identification and purity assessment. Below is a summary of reported melting point ranges from various sources.

| Property | Value | Source(s) |

| Melting Point | 152-154 °C | [4] |

| 152-156 °C | [5] | |

| 156-160 °C | [1] | |

| 158 °C | [3] | |

| Physical State | White to off-white crystalline powder | [1][2] |

| Solid | [3] | |

| Molecular Formula | C₃H₈N₄O₂ | [1][5] |

| Molecular Weight | 132.12 g/mol | [1][5] |

Experimental Protocols

Determination of Melting Point

Objective: To accurately determine the melting point range of a solid sample of this compound using the capillary method.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

This compound sample

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. Using a mortar and pestle, carefully grind the crystals into a fine powder. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.

-

Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to cause the powder to fall to the bottom. Repeat until the tube is filled with 1-2 mm of compacted powder.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Rapid Preliminary Measurement (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for the more precise measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first liquid droplets appear.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container. For high accuracy, repeat the measurement with a fresh sample and capillary tube.

Synthesis of this compound

Objective: To synthesize this compound from diethyl malonate and hydrazine (B178648) hydrate (B1144303).

Materials and Reagents:

-

Diethyl malonate

-

Hydrazine hydrate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve diethyl malonate in ethanol.

-

Addition of Hydrazine Hydrate: While stirring, slowly add hydrazine hydrate to the ethanolic solution of diethyl malonate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion.

-

Crystallization: After the reflux period, cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution as a white solid.

-

Isolation and Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound, for instance, in a desiccator over a suitable drying agent.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the chemical synthesis pathway for this compound.

References

Spectral Analysis of Malonic Acid Dihydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for malonic acid dihydrazide, a key building block in the synthesis of various pharmaceutical and chemical entities. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported by experimental protocols for its synthesis and analysis.

Synthesis of this compound

This compound is commonly synthesized through the hydrazinolysis of diethyl malonate.

Experimental Protocol: Synthesis

A solution of diethyl malonate (1 equivalent) in absolute ethanol (B145695) is added dropwise to a stirred, hot solution of hydrazine (B178648) hydrate (B1144303) (excess, e.g., 4 equivalents) in absolute ethanol over a period of 2 hours. The reaction mixture is then refluxed for 10 hours. After cooling the mixture in an ice-water bath, the resulting white solid precipitate is collected by filtration. The solid is washed with ethanol and diethyl ether and subsequently dried in a desiccator over anhydrous calcium chloride to yield this compound.

Spectral Data and Analysis

The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in DMSO-d6.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.08 | Singlet | 2H | -NH- |

| 4.25 | Singlet | 4H | -NH₂ |

| 2.91 | Singlet | 2H | -CH₂- |

Interpretation: The ¹H NMR spectrum displays three distinct singlets. The downfield signal at 9.08 ppm corresponds to the two protons of the secondary amide (-NH-) groups. The signal at 4.25 ppm is assigned to the four protons of the primary amine (-NH₂) groups. The upfield singlet at 2.91 ppm represents the two protons of the methylene (B1212753) (-CH₂-) group. The integration values are consistent with the number of protons in each chemical environment.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Amide Carbonyl) |

| ~40 | -CH₂- (Methylene Carbon) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr disc, reveals characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (amine and amide) |

| ~3200 | Strong | N-H stretching (amide) |

| ~1640 | Strong | C=O stretching (Amide I band) |

| ~1530 | Strong | N-H bending (Amide II band) |

| ~1400 | Medium | CH₂ bending |

Interpretation: The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine and secondary amide groups. The strong band around 1640 cm⁻¹ is attributed to the carbonyl (C=O) stretching of the amide group (Amide I). The peak near 1530 cm⁻¹ corresponds to the N-H bending vibration (Amide II). The medium intensity peak around 1400 cm⁻¹ is due to the scissoring motion of the methylene (-CH₂-) group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound.

Molecular Ion:

-

m/z: 132.06[1]

-

Formula: C₃H₈N₄O₂

Major Fragmentation Peaks:

| m/z | Relative Intensity (%) | Possible Fragment |

| 101 | 28.1 | [M - NHNH₂]⁺ |

| 74 | 2.0 | [H₂N-NH-C=O]⁺ |

| 59 | 10.2 | [O=C-NH-NH₂]⁺ |

| 43 | 23.9 | [CH₂=C=O]⁺ or [H₂N-N=CH]⁺ |

| 32 | 100.0 | [N₂H₄]⁺ or [O₂]⁺ |

| 31 | 24.7 | [N₂H₃]⁺ |

Interpretation: The mass spectrum shows a molecular ion peak at m/z 132, corresponding to the molecular weight of this compound. The fragmentation pattern is consistent with the structure, showing losses of hydrazinyl radicals and other characteristic fragments. The base peak at m/z 32 is likely due to hydrazine, a stable fragment.

Experimental Protocols for Spectral Analysis

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d6 (approximately 0.5-0.7 mL), in an NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.

FT-IR Spectroscopy

A small amount of this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry

A solid sample of this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is ionized using electron ionization (EI) with a standard electron energy of 70 eV. The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Navigating the Chemistry and Applications of Malonic Acid Dihydrazide: A Technical Guide for Researchers

An In-depth Exploration of the Safety, Handling, and Diverse Research Applications of a Versatile Chemical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount to ensuring laboratory safety and fostering innovation. Malonic acid dihydrazide, a versatile organic compound, serves as a crucial building block in a multitude of synthetic pathways, from the creation of novel polymers to the development of potential therapeutic agents. This technical guide provides a thorough overview of the safety data, handling precautions, and key experimental applications of this compound, offering a valuable resource for its effective and safe utilization in a research environment.

Core Safety and Handling Protocols

The safe handling of any chemical substance is the bedrock of responsible research. The Safety Data Sheet (SDS) for this compound outlines its potential hazards and the necessary precautions to mitigate risks. It is classified as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation. Furthermore, it is harmful if swallowed. Adherence to the prescribed safety measures is crucial to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When working with this compound, it is imperative to use appropriate personal protective equipment. This includes, but is not limited to:

-

Eye Protection: Safety goggles or a face shield are essential to prevent contact with the eyes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to avoid skin contact.

-

Protective Clothing: A lab coat or other protective clothing is necessary to prevent contamination of personal attire.

-

Respiratory Protection: In situations where dust formation is likely, a dust mask or a respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or fumes.

First Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. Seek medical attention if irritation persists.

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₈N₄O₂ |

| Molecular Weight | 132.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 156 - 160 °C |

| Solubility | Soluble in water |

Toxicological Data

| Hazard Classification | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

| Acute Toxicity (Oral) | Harmful if swallowed |

Experimental Protocols and Research Applications

This compound is a valuable precursor in various synthetic procedures, particularly in the formation of hydrazones and as a cross-linking agent in polymer chemistry. Its derivatives have shown promise in diverse areas of drug discovery, including as enzyme inhibitors and antimicrobial agents.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a malonic acid ester with hydrazine (B178648) hydrate.

Methodology:

-

Dissolve diethyl malonate in absolute ethanol.

-

Slowly add this solution to a stirred, hot solution of hydrazine hydrate, also in absolute ethanol.

-

Reflux the reaction mixture for several hours.

-

Cool the mixture, which will cause the this compound to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

Synthesis workflow for this compound.

Application in Polymer Chemistry: A Cross-Linking Agent

This compound can be employed as a cross-linking agent to modify the properties of polymers. The dihydrazide functionality can react with suitable functional groups on polymer chains, such as ketones or aldehydes, to form stable cross-links.

Experimental Workflow:

-

Dissolve the polymer to be cross-linked in an appropriate solvent.

-

Add a catalytic amount of acid, if required.

-

Introduce a solution of this compound to the polymer solution.

-

Heat the mixture to facilitate the cross-linking reaction.

-

Isolate and purify the cross-linked polymer.

Polymer cross-linking with this compound.

Role in Drug Discovery and Development

Derivatives of this compound, particularly hydrazones, have garnered significant interest in the field of drug discovery due to their wide range of biological activities. These activities include potential applications as:

-

Enzyme Inhibitors: Derivatives have been investigated as inhibitors of various enzymes, including HIV-1 integrase, lactate (B86563) dehydrogenase (LDH-A), monoamine oxidase (MAO), matrix metalloproteinases (MMPs), and CD73.[1][2][3][4][5][6]

-

Antimicrobial Agents: Many hydrazone derivatives exhibit antibacterial and antifungal properties.[7][8][9]

-

Anticancer Agents: Research has explored the potential of these compounds in cancer therapy.[2][10][11]

The general workflow for identifying and developing bioactive derivatives of this compound is a multi-step process.

Drug discovery workflow using this compound derivatives.

Experimental Protocol for Biological Evaluation (General Example - Enzyme Inhibition Assay):

-

Prepare a stock solution of the synthesized this compound derivative in a suitable solvent (e.g., DMSO).

-

In a microplate, add the enzyme, its substrate, and a buffer solution.

-

Add varying concentrations of the test compound to the wells.

-

Include appropriate controls (e.g., no inhibitor, known inhibitor).

-

Incubate the plate under optimal conditions for the enzyme (e.g., temperature, time).

-

Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This technical guide provides a foundational understanding of this compound, emphasizing its safe handling and diverse applications in research. By adhering to the outlined safety protocols and leveraging the provided experimental frameworks, researchers can effectively and safely utilize this versatile compound to advance their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester | Bentham Science [benthamscience.com]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Malonic Acid Dihydrazide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid dihydrazide, a versatile and highly reactive organic compound, serves as a pivotal building block in a myriad of synthetic transformations. Its unique structural feature, possessing two nucleophilic hydrazide moieties flanking a central methylene (B1212753) group, allows for its participation in a wide range of chemical reactions, leading to the formation of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a particular focus on its utility in the preparation of biologically active heterocyclic compounds and coordination complexes. Detailed experimental protocols, tabulated quantitative data, and mechanistic visualizations are presented to offer researchers a practical and in-depth resource for leveraging this valuable synthetic tool.

Introduction

This compound (CAS No. 3815-86-9) is a white crystalline solid that is readily prepared by the reaction of diethyl malonate with hydrazine (B178648) hydrate (B1144303).[1] Its bifunctional nature, characterized by two terminal hydrazide groups, makes it an exceptional precursor for the synthesis of a variety of organic molecules. The nucleophilicity of the amino groups and the ability of the hydrazide functionality to undergo condensation reactions with carbonyl compounds are the cornerstones of its synthetic utility. This guide will explore its primary applications in the construction of hydrazones, pyrazoles, pyrimidines, and as a ligand in coordination chemistry.

Synthesis of this compound

A reliable and high-yielding protocol for the synthesis of this compound is crucial for its subsequent applications. The following experimental procedure provides a standardized method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl malonate

-

Hydrazine hydrate (80%)

-

Absolute Ethanol (B145695)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of diethyl malonate (1 equivalent) and hydrazine hydrate (2 equivalents) in absolute ethanol is prepared.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.

-

After the reflux period, the reaction mixture is allowed to cool to room temperature, during which a white precipitate of this compound forms.

-

The precipitate is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Typically >90% | [1] |

| Melting Point | 152-156 °C | [1] |

Applications in the Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.

Synthesis of Hydrazones

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group. They are readily synthesized by the condensation reaction of this compound with aldehydes or ketones. These derivatives often exhibit a wide range of biological activities.

Materials:

-

This compound

-

Substituted aldehyde or ketone (2 equivalents)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol or methanol, the corresponding aldehyde or ketone (2 equivalents) is added.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is refluxed for a period of 2-8 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried.

Workflow for Bis-hydrazone Synthesis:

Caption: General workflow for the synthesis of bis-hydrazones from this compound.

Table 1: Synthesis of Various Hydrazone Derivatives

| Aldehyde/Ketone | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Substituted Benzaldehydes | Ethanol | 6-8 | 75-90 | [2] |

| 2-Pyridinecarboxaldehyde | Methanol | 5 | 71-79 | [3] |

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of this compound with 1,3-dicarbonyl compounds, a reaction often referred to as the Knorr pyrazole (B372694) synthesis.[1][4]

The reaction proceeds through a series of nucleophilic additions and dehydrations. Initially, one hydrazide moiety of this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring.

Caption: Mechanism of Knorr pyrazole synthesis.

Materials:

-

This compound

-

1,3-Diketone (e.g., acetylacetone)

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) is dissolved in glacial acetic acid.

-

The reaction mixture is refluxed for 6 hours.

-

After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

Table 2: Synthesis of Pyrazole Derivatives

| 1,3-Dicarbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetylacetone | Glacial Acetic Acid | 6 | 85 | [5] |

| Ethyl Acetoacetate (B1235776) | Glacial Acetic Acid | 6 | 82 | [5] |

| Diethyl Malonate | Glacial Acetic Acid | 6 | 78 | [5] |

Synthesis of Pyrimidines and Fused Pyrimidines

This compound is a valuable precursor for the synthesis of pyrimidine (B1678525) derivatives and fused pyrimidine systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The reaction typically involves the condensation of this compound with suitable three-carbon synthons.

Materials:

-

A substituted pyrimidine precursor (e.g., 4-amino-2-hydrazinylpyrimidine-5-carbonitrile)

-

A suitable cyclizing agent (e.g., acetylacetone, benzoic acid derivatives)

-

Solvent (e.g., ethylene (B1197577) glycol, POCl₃)

Procedure:

-

The pyrimidine precursor is reacted with the cyclizing agent in a suitable solvent.

-

The reaction conditions (temperature and time) are dependent on the specific reactants and desired product. For example, heating at 120°C for 3 hours in ethylene glycol with acetylacetone, or at 60°C for 2 hours with benzoic acid derivatives in the presence of POCl₃ and N,N-dimethylaniline.[7]

-

The reaction mixture is worked up by pouring it into ice-water, followed by filtration and recrystallization of the product.

Table 3: Synthesis of Fused Pyrimidine Derivatives

| Pyrimidine Precursor | Cyclizing Agent | Solvent | Yield (%) | Reference |

| 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile | Acetylacetone | Ethylene Glycol | 63 | [7] |

| 4-(4-chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Benzoic Acid | POCl₃ | 75-80 | [7] |

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. This compound can participate in such reactions to afford complex heterocyclic structures. For instance, a four-component reaction of an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate can yield dihydropyrano[2,3-c]pyrazoles. Although this compound is not a direct reactant in this specific example, its constituent parts (hydrazine and a malonic acid derivative equivalent) are key to the transformation, highlighting the synthetic potential of related structures.

This compound as a Ligand in Coordination Chemistry

The carbonyl oxygen and amino nitrogen atoms of this compound can act as donor atoms, allowing it to function as a versatile ligand in coordination chemistry. It can coordinate to various metal ions to form stable complexes with interesting structural and electronic properties.[1][8]

General Experimental Protocol: Synthesis of Metal Complexes

Materials:

-

This compound

-

Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂)

-

Methanol or Ethanol

Procedure:

-

A methanolic or ethanolic solution of the metal salt is added to a solution of this compound in the same solvent.

-

The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries (e.g., 1:2 or 1:3 M:L).[8]

-

The reaction mixture is refluxed for a specified period (e.g., 1 hour).

-

Upon cooling, the crystalline metal complex precipitates out and is collected by filtration, washed, and dried.

Workflow for Metal Complex Synthesis:

Caption: General workflow for the synthesis of metal complexes with this compound.

Table 4: Stoichiometry and Geometry of Synthesized Metal Complexes

| Metal Ion | M:L Ratio | Proposed Geometry | Reference |

| Mn(II), Cu(II), Ni(II), Zn(II), Cd(II) | 1:2 | Octahedral/Tetrahedral | [8] |

| Co(III), Fe(III) | 1:3 | Octahedral | [8] |

Biological Activities of this compound Derivatives

The diverse heterocyclic compounds synthesized from this compound have been investigated for a range of biological activities, demonstrating their potential in drug discovery and development.

Antimicrobial Activity

Hydrazone derivatives of this compound have shown promising antibacterial and antifungal activities.[7][8] The mechanism of action is often attributed to the azomethine group (-NHN=CH-), which can interfere with microbial cell wall synthesis or other essential cellular processes.[7]

Table 5: Antimicrobial Activity of Selected Derivatives

| Compound Type | Test Organism | Activity (MIC/IC₅₀) | Reference |

| Fused Pyrimidine | S. aureus | MIC: 15.6 µg/mL | [7] |

| Fused Pyrimidine | E. coli | MIC: 31.2 µg/mL | [7] |

| Fused Pyrimidine | C. albicans | MIC: 7.8 µg/mL | [7] |

Anticancer Activity

Pyrazole and fused pyrimidine derivatives synthesized from precursors related to this compound have demonstrated significant anticancer activity against various cancer cell lines.[6] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as those involving kinases like CDK2.[9]

Caption: Inhibition of CDK2/Cyclin A2 by pyrazole derivatives leading to apoptosis.

Table 6: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative 28 | HCT116 | 0.035 | [9] |

| Pyrazole Derivative 28 | HepG2 | 0.028 | [9] |

| Pyrazole Derivative 29 | HepG2 | 10.05 | [9] |

| Pyrazole Derivative 29 | MCF7 | 17.12 | [9] |

Conclusion

This compound has proven to be a remarkably versatile and valuable reagent in organic synthesis. Its ability to serve as a precursor for a wide array of heterocyclic compounds, including hydrazones, pyrazoles, and pyrimidines, underscores its importance in the construction of molecules with significant biological potential. Furthermore, its role as a ligand in coordination chemistry opens avenues for the development of novel metal-based therapeutic agents. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to facilitate the work of researchers in harnessing the full synthetic potential of this compound for applications in medicinal chemistry and materials science.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Malonic Acid Dihydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Malonic acid dihydrazide (MADH) has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its simple, symmetrical structure, featuring two reactive hydrazide moieties connected by a flexible methylene (B1212753) linker, provides a unique platform for the synthesis of a diverse array of bioactive molecules. This guide explores the synthesis, applications, and structure-activity relationships of MADH derivatives, offering a comprehensive resource for scientists engaged in drug discovery and development. Derivatives of MADH, particularly hydrazide-hydrazones, have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]

Synthesis of the Core Building Block and Derivatives

The synthetic utility of this compound lies in the reactivity of its terminal hydrazide groups (-CONHNH₂). These groups serve as nucleophiles and can readily react with electrophilic species, most notably the carbonyl carbons of aldehydes and ketones.

1.1. General Synthesis Pathway

The primary route to synthesizing the key derivatives, bis-hydrazones, is a two-step process. It begins with the formation of this compound from a malonic ester, followed by a condensation reaction with an appropriate aldehyde or ketone. This straightforward approach allows for the creation of a vast library of compounds by varying the carbonyl component.[5][6][7][8]

1.2. Yields of Synthesis

The condensation reaction to form hydrazide-hydrazones is generally efficient, often proceeding in good to quantitative yields. The specific yield is dependent on the reactivity of the chosen aldehyde and the precise reaction conditions.

| Product Type | Reactants | Solvent / Catalyst | Yield (%) | Reference |

| Hydrazide-Hydrazones | Carboxylic Acid Hydrazide + Aldehyde | Methanol / Acetic Acid | 76 - 100 | [9][10] |

| Ethyl Thiazole-5-Carboxylate Derivatives | Thiourea Derivative + Ethyl 2-chloro-3-oxobutanoate | Methanol / Piperidine | Excellent | [7] |

| Hydrazide from Ester | Ester Derivative + Hydrazine Monohydrate | Ethanol | Good | [7] |

Pharmacological Applications

The flexible nature of the MADH scaffold allows for the synthesis of derivatives that can interact with a wide range of biological targets, leading to diverse pharmacological effects.

2.1. Anticonvulsant Activity

Hydrazones are a well-established pharmacophore for anticonvulsant activity.[2][11][12] Derivatives of MADH have been extensively investigated as potential antiepileptic drugs. Their mechanism of action is often linked to the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[13][14] The anticonvulsant potential is typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3][13]

| Compound ID | Test Model | ED₅₀ (mg/kg) | Reference |

| 6k | MES | 54.31 | [13] |

| 6k | scPTZ | 92.01 | [13] |

| 6r | MES | 46.05 | [13] |

| 6r | scPTZ | 83.90 | [13] |

| 6d | MES | 15.8 | [15] |

| 6d | scPTZ | 14.1 | [15] |

2.2. Antimicrobial Activity

MADH derivatives have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][8] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.

| Compound Type / Strain | MIC (µg/mL) | Reference |

| Hydrazone 3a vs. M. tuberculosis | 3.1 - 12.5 | [16] |

| Hydrazone 4a vs. M. tuberculosis | 3.1 | [16] |

| Hydrazide-hydrazone vs. E. faecalis | 12.5 | [4] |

| Hydrazide-hydrazone vs. S. aureus | 6.25 | [17] |

| Hydrazide-hydrazone vs. E. coli | 12.5 | [17] |

| 5-nitrofuran derivative vs. S. aureus | 1.95 | [18] |

2.3. Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory properties of hydrazone derivatives.[19] The proposed mechanism for some of these compounds involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[19] This dual-inhibition profile could offer advantages over traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

| Compound Type | % Inhibition of Edema | Reference |

| Phthalic Anhydride Hydrazone 27d | 58.6% | [20] |

| Phthalic Anhydride Hydrazone 27e | 61.4% | [20] |

| Phthalic Anhydride Hydrazone 27h | 64.0% | [20] |

| Furan-type Hydrazide 17 (NO Inhibition) | 71% | [21] |

| Furan-type Hydrazide 18 (NO Inhibition) | 75% | [21] |

Structure-Activity Relationships (SAR)

The biological activity of MADH derivatives can be finely tuned by modifying the substituents on the aromatic rings introduced from the aldehyde precursors. This allows for systematic optimization of potency and selectivity.

Key SAR observations include:

-

Antimicrobial Activity: The presence of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms, on the aromatic ring generally enhances antibacterial activity.[17][18] Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) or hydroxyl (OH) may lead to reduced activity.[17]

-

Anticonvulsant Activity: The position and nature of substituents on the phenyl ring are critical. For example, smaller, polar, electron-donating groups like -OH or -OCH₃ at the para-position have been associated with activity in the MES test.[11]

-

Enzyme Inhibition: For laccase inhibition, a slim salicylic (B10762653) aldehyde framework was found to be pivotal for stabilization in the active site, while bulky substituents favored strong interactions with the binding pocket.[10][22]

Key Experimental Protocols

4.1. General Procedure for the Synthesis of Hydrazide-Hydrazone Derivatives

This protocol is a generalized method based on common laboratory practices for the synthesis of hydrazones from hydrazides.[7][9]

-

Reactant Mixture: To a solution of this compound (1.0 mmol) in a suitable solvent such as absolute ethanol or methanol (20-25 mL), add the desired aromatic or heterocyclic aldehyde (2.0 mmol).

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reaction: Heat the resulting mixture at reflux for a period of 3 to 4 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with a small amount of cold solvent and dry it under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent, typically ethanol.

4.2. In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[23]

-

Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) according to CLSI guidelines. Add the bacterial suspension to each well.

-

Incubation: Incubate the microplates at 37°C for 18-24 hours.

-

Analysis: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

4.3. In Vivo Anticonvulsant Screening

These are standard preclinical models for assessing the efficacy of potential antiepileptic drugs.[12][13]

-

Maximal Electroshock (MES) Test:

-

Animal Model: Typically performed in mice or rats.

-

Procedure: Administer the test compound intraperitoneally (i.p.). After a predetermined time, induce a seizure by applying an electrical stimulus via corneal or ear electrodes.

-

Endpoint: The test compound is considered protective if it prevents the tonic hind limb extension phase of the seizure.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Model: Typically performed in mice.

-

Procedure: Administer the test compound (i.p.). After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Endpoint: Observe the animals for the onset of clonic seizures. Protection is noted if the compound prevents seizures or significantly delays their onset compared to a vehicle control group.

-

Conclusion

This compound is a cornerstone building block that provides a rapid and efficient entry into a rich chemical space of hydrazide-hydrazone derivatives. The synthetic accessibility, coupled with the broad and tunable range of biological activities, makes the MADH scaffold a highly attractive starting point for drug discovery programs. The extensive research into its anticonvulsant, antimicrobial, and anti-inflammatory derivatives continues to highlight its therapeutic potential, ensuring its place as a compound of significant interest in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. saspublishers.com [saspublishers.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Spectroscopic Characterizations of Medicina...: Ingenta Connect [ingentaconnect.com]

- 6. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester | Bentham Science [benthamscience.com]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of hydrazone incorporated 1,2,4-triazines as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

Malonic Acid Dihydrazide: A Versatile Ligand for the Development of Novel Metal Complexes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malonic acid dihydrazide (MAD), a versatile polydentate ligand, has garnered significant attention in coordination chemistry for its ability to form stable complexes with a wide array of transition metal ions.[1][2] Its flexible structural backbone, featuring multiple donor sites, allows for various coordination modes, leading to complexes with diverse geometries, including octahedral, tetrahedral, and square planar arrangements.[3][4][5] These metal complexes often exhibit enhanced biological activities compared to the free ligand, demonstrating significant potential in the development of new therapeutic agents.[1][6][7] Applications span antimicrobial, antifungal, enzyme inhibition, and anti-inflammatory domains.[1][5][8][9][10] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound metal complexes, presenting key data and experimental protocols to aid researchers in the field.

Introduction

Hydrazides and their derivatives are a vital class of compounds in medicinal and coordination chemistry, largely due to the therapeutic potential of the hydrazide moiety (-CONHNH₂).[1] When incorporated into ligands, these groups provide multiple coordination sites, readily forming stable chelates with transition metals. It has been observed that the biological activity of some organic compounds increases upon chelation with metal ions.[1] These complexes play a crucial role in bioinorganic chemistry and are essential in understanding redox enzyme systems.[1][2]

This compound (also referred to as malonohydrazide, MDH, or MAH) is a particularly interesting ligand due to the flexibility imparted by its central methylene (B1212753) (-CH₂-) group, which allows for greater rotational freedom compared to dihydrazides of other dibasic acids.[7] It can act as a neutral bidentate ligand or, through keto-enol tautomerism, coordinate in its enolic form, offering diverse structural possibilities.[1][3] This technical paper details the synthesis protocols, coordination behavior, and physicochemical properties of MAD metal complexes, with a focus on their potential applications in drug development.

Experimental Protocols

Synthesis of this compound (Ligand)

The ligand is typically synthesized through the hydrazinolysis of a malonic acid ester.

Methodology:

-

Equivalent amounts of diethyl malonate (e.g., 15.2 ml) are dissolved in ethanol (B145695).[1]

-

Hydrazine hydrate (B1144303) (e.g., 6.2 ml) is added to the solution.[1]

-

The mixture is refluxed on a water bath for approximately 4-6 hours.[1][10]

-

Upon cooling, the white crystalline product of this compound precipitates.

-

The product is filtered, washed with a suitable solvent like methanol (B129727) or ether, and can be recrystallized from absolute ethanol to achieve high purity.[1][10]

-

The typical yield is high (80-90%), with a melting point of around 152-156°C.[1][7]

Synthesis of Metal Complexes

Two primary methods are employed for the synthesis of MAD metal complexes: a conventional chemical method in solution and a more recent tribochemical solid-state method.

2.2.1 Chemical Method (Solution-based) This is the most common approach for synthesizing MAD complexes.

Methodology:

-

A methanolic or ethanolic solution of the desired metal salt (e.g., CuCl₂, CoCl₂, NiCl₂) is prepared (e.g., 2.5 mmol in 50 mL methanol).[3]

-

A separate solution of this compound is prepared in the same solvent, with the molar ratio adjusted based on the expected stoichiometry (e.g., 1:2 or 1:3 Metal:Ligand).[3]

-

The ligand solution is added to the metal salt solution with stirring.

-

The reaction mixture is refluxed for a period of 1 to 5 hours.[3][5]

-

The resulting colored precipitate is cooled, filtered, washed with distilled water and/or the solvent, and dried in vacuo or in an oven at a controlled temperature (e.g., 80°C).[1][3]

2.2.2 Tribochemical Method (Solid-state) This method is highlighted as a high-yield, environmentally friendly "green chemistry" alternative.[1][2] It is particularly useful for anion exchange reactions.

Methodology:

-

A pre-synthesized metal complex (e.g., [Cu(L)Cl₂]) is placed in an agate mortar (e.g., 0.5 g).[1]

-

An excess of a salt with the desired anion (e.g., 6 g of KI) is added.[1]

-

The solids are ground together for an extended period (e.g., 2 hours) until a color change indicates the completion of the reaction.[1]

-

The resulting complex is extracted using a suitable solvent mixture (e.g., 80% MeOH and 20% EtOH), refluxed, and left to crystallize.[1]

-

The product is then filtered, washed, and dried.[1]

References

- 1. Comparative Studies of New Complexes Synthesized by Chemical and Tribochemical Reactions Derived from this compound (L; MAD) with Cu2+ and Co2+ Salts [scirp.org]

- 2. scirp.org [scirp.org]

- 3. deboni.he.com.br [deboni.he.com.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. opastpublishers.com [opastpublishers.com]

- 8. Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester | Bentham Science [benthamscience.com]

- 9. ajol.info [ajol.info]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Malonic Acid Dihydrazide Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract